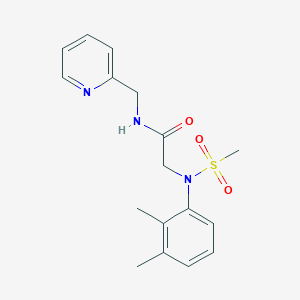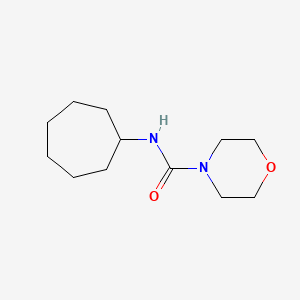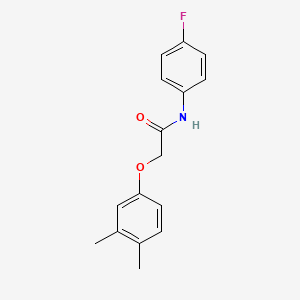![molecular formula C18H23N7O2 B5533456 3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)
3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that have been studied for their biological activities and chemical properties. While specific information directly addressing this compound is scarce, research on related compounds provides insights into potential methods of synthesis, structural analysis, and chemical behavior.
Synthesis Analysis
Synthesis of compounds related to the one typically involves multi-step reactions that include cyclo condensation, Mannich reactions, and substitutions. For instance, similar piperazine derivatives have been synthesized through cyclo condensation of diacetyl, aromatic aldehyde, and other reactants using specific catalysts in ethanol (Rajkumar et al., 2014).
Molecular Structure Analysis
Structural characterization of similar compounds is commonly achieved using spectroscopic methods like IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound. For example, imidazoline derivatives have been analyzed for their structure-activity relationships, showing how different substitutions affect their biological activities and binding affinities (Le Bihan et al., 1999).
Chemical Reactions and Properties
The chemical behavior of compounds within this class can include interactions with various biological targets, depending on their structure. For instance, some derivatives have been evaluated for their antibacterial activities and mechanisms of action, demonstrating how structural variations influence their effectiveness against specific bacterial strains (Shin et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for understanding how these compounds behave in different environments. While specific data on "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine" were not found, related research suggests that modifications to the molecular structure can significantly affect these properties, impacting their potential applications and handling (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and interactions with biological molecules, are integral to understanding the compound's utility. For example, modifications to the piperidine ring have been shown to influence the activity of related compounds significantly, affecting their potential as therapeutic agents (Ishikawa et al., 2010).
Propiedades
IUPAC Name |
1-[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-13-8-15(27-22-13)9-17(26)25-6-3-4-14(10-25)18-21-20-16(23(18)2)11-24-7-5-19-12-24/h5,7-8,12,14H,3-4,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCGYZACVKEMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCCC(C2)C3=NN=C(N3C)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5533376.png)
![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)
![4-(3-methylpyridin-4-yl)-N-(pyridin-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5533387.png)

![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)
![methyl {1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5533437.png)

![2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533449.png)


